molecular formula C17H18ClNOS B2506893 (E)-[1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]propylidene](methoxy)amine CAS No. 338391-96-1

(E)-[1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]propylidene](methoxy)amine

Cat. No.: B2506893
CAS No.: 338391-96-1
M. Wt: 319.85
InChI Key: DKJHOXMCMGMCHF-HTXNQAPBSA-N
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Description

This compound is an (E)-configured Schiff base derivative characterized by a propylidene backbone substituted with a 4-chlorophenyl group, a 4-methylphenyl sulfanyl (thioether) moiety, and a methoxyamine functional group. Its molecular formula is C₁₇H₁₇ClNOS, with a molecular weight of 318.84 g/mol. The 4-chlorophenyl group is a common pharmacophore in medicinal chemistry, while the sulfanyl linkage enhances hydrophobicity, which may improve membrane permeability compared to sulfonyl analogs .

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-N-methoxy-3-(4-methylphenyl)sulfanylpropan-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-13-3-9-16(10-4-13)21-12-11-17(19-20-2)14-5-7-15(18)8-6-14/h3-10H,11-12H2,1-2H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJHOXMCMGMCHF-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=NOC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SCC/C(=N\OC)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]propylideneamine is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Chemical Formula : C16H18ClN1OS
  • Molecular Weight : 303.84 g/mol

The structure features:

  • A 4-chlorophenyl group.
  • A 4-methylphenyl sulfanyl moiety.
  • A methoxy group attached to the nitrogen atom.

Biological Activity Overview

Research indicates that compounds similar to (E)-1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]propylideneamine exhibit various biological activities, particularly in the realms of anti-cancer, anti-inflammatory, and antimicrobial effects.

Antitumor Activity

Several studies have reported that pyrazole derivatives, closely related to the compound , demonstrate significant antitumor activity. For instance, compounds with similar structures have shown inhibition of key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in cancer progression .

CompoundTargetActivity
Pyrazole Derivative ABRAF(V600E)IC50 = 45 nM
Pyrazole Derivative BEGFRIC50 = 30 nM

Anti-inflammatory Activity

The anti-inflammatory properties of related compounds have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have shown that these compounds can significantly reduce inflammation markers in cell lines .

Antimicrobial Activity

Research has highlighted the antimicrobial potential of similar compounds against various pathogens. For example, derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi .

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • Objective : To evaluate the anticancer effects of a series of pyrazole derivatives.
    • Methodology : In vitro assays were conducted on cancer cell lines (e.g., MCF-7 for breast cancer).
    • Findings : Several derivatives exhibited IC50 values below 50 µM, indicating potent anticancer activity.
  • Study on Anti-inflammatory Effects :
    • Objective : To assess the impact of methoxy-substituted pyrazoles on inflammatory pathways.
    • Methodology : Animal models were used to monitor inflammation response post-administration.
    • Findings : Significant reductions in TNF-alpha levels were observed, supporting their use as anti-inflammatory agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like (E)-1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]propylideneamine. Key observations include:

  • The presence of halogen substituents (like chlorine) enhances potency against certain targets.
  • The sulfanyl group contributes to improved solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with key analogs:

Compound Key Structural Differences Physicochemical Properties Potential Applications
(E)-1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]propylideneamine Reference compound: E-imine, 4-methylphenyl sulfanyl, methoxyamine. MW: 318.84; LogP (estimated): ~3.8 (moderate lipophilicity). Hypothesized enzyme inhibition or receptor modulation due to chlorophenyl/sulfanyl motifs.
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone O-(3-fluorobenzyl)oxime Sulfonyl (SO₂) instead of sulfanyl (S), 3-fluorobenzyloxime instead of methoxyamine. MW: 445.94; LogP: ~5.2 (higher hydrophobicity due to fluorobenzyl). Likely lower metabolic stability than sulfanyl analogs; fluorinated groups may enhance binding.
3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)propan-1-one Ketone backbone instead of imine; lacks methoxyamine. MW: 318.84; LogP: ~4.1. Intermediate in synthesis; potential precursor for bioactive Schiff bases.
Pyrazole derivative (C₃₁H₂₄Cl₂N₂S₂) Pyrazole core with 4-chlorophenyl and 4-methylphenyl sulfanyl substituents. MW: 559.54; Crystal packing shows C-H···π interactions; dihedral angles: 75.1° and 39.5°. Antifungal/antibacterial activity (common for pyrazoles); structural rigidity may enhance target selectivity.

Key Findings from Comparative Analysis :

Sulfanyl vs. Sulfonyl groups (e.g., in ’s compound) are more electron-withdrawing, which may reduce nucleophilic reactivity but enhance binding to polar enzyme active sites.

Substituent Effects on Bioactivity :

  • The 4-chlorophenyl group is conserved across analogs, suggesting its role in π-π stacking or hydrophobic interactions with biological targets.
  • Methoxyamine in the target compound may participate in hydrogen bonding, unlike the fluorobenzyloxime in ’s compound, which relies on halogen bonding .

Synthetic Routes :

  • The target compound’s synthesis likely involves oxime formation followed by thioether coupling , similar to methods in (e.g., LC-MS-confirmed Schiff base synthesis).
  • Sulfonyl analogs require harsher oxidation conditions (e.g., H₂O₂/acid), whereas sulfanyl groups can be introduced via nucleophilic substitution with thiols .

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